N-(Benzenesulfonyl)-2,2,2-trichloroethanimidoyl chloride
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Overview
Description
N-(Benzenesulfonyl)-2,2,2-trichloroethanimidoyl chloride is an organosulfur compound characterized by the presence of a benzenesulfonyl group attached to a trichloroethanimidoyl chloride moiety. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenesulfonyl)-2,2,2-trichloroethanimidoyl chloride typically involves the reaction of benzenesulfonyl chloride with 2,2,2-trichloroethanimidoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Benzenesulfonyl)-2,2,2-trichloroethanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form benzenesulfonic acid and 2,2,2-trichloroethanimine.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, chloroform
Bases: Triethylamine, pyridine
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Benzenesulfonic Acid: Formed by hydrolysis
Scientific Research Applications
N-(Benzenesulfonyl)-2,2,2-trichloroethanimidoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to prepare various sulfonamide and sulfonate ester derivatives.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(Benzenesulfonyl)-2,2,2-trichloroethanimidoyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved . The molecular targets and pathways include interactions with amino groups in proteins and enzymes, leading to the modification of their activity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A closely related compound used in similar reactions but lacks the trichloroethanimidoyl group.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride compound that is often preferred due to its solid state at room temperature, making it easier to handle.
Uniqueness
N-(Benzenesulfonyl)-2,2,2-trichloroethanimidoyl chloride is unique due to the presence of the trichloroethanimidoyl group, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where the trichloroethanimidoyl functionality is desired .
Properties
CAS No. |
201989-34-6 |
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Molecular Formula |
C8H5Cl4NO2S |
Molecular Weight |
321.0 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-2,2,2-trichloroethanimidoyl chloride |
InChI |
InChI=1S/C8H5Cl4NO2S/c9-7(8(10,11)12)13-16(14,15)6-4-2-1-3-5-6/h1-5H |
InChI Key |
IFQNRRUWYRJNBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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